1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene
Description
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene is a halogenated aromatic compound featuring a chloropropyl chain, a difluoromethoxy group, and an iodine atom at the 2-position of the benzene ring. Its structural complexity makes it a valuable intermediate in pharmaceutical and agrochemical synthesis.
The difluoromethoxy group enhances metabolic stability compared to non-fluorinated alkoxy substituents, a feature critical in drug design . The iodine atom at the 2-position may facilitate further functionalization via cross-coupling reactions, as seen in iodobenzene derivatives .
Properties
Molecular Formula |
C10H10ClF2IO |
|---|---|
Molecular Weight |
346.54 g/mol |
IUPAC Name |
1-(3-chloropropyl)-4-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C10H10ClF2IO/c11-5-1-2-7-3-4-8(6-9(7)14)15-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI Key |
STZPUTHFQSRXBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)I)CCCCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the iodine atom onto the benzene ring.
Etherification: Substitution of a hydroxyl group with a difluoromethoxy group.
Alkylation: Attachment of the chloropropyl group to the benzene ring.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to facilitate the reactions.
Chemical Reactions Analysis
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: The chloropropyl group can participate in coupling reactions, forming new carbon-carbon bonds.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve its functional groups, such as the chloropropyl and difluoromethoxy groups, which can interact with biological molecules and alter their activity.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares 1-(3-chloropropyl)-4-(difluoromethoxy)-2-iodobenzene with structurally related compounds, emphasizing substituent effects on reactivity and applications:
Key Observations:
- Chloropropyl Chain : Ubiquitous in intermediates for alkylation (e.g., attaching to heterocycles like piperazine or imidazole) . This group enhances lipophilicity, aiding membrane permeability in bioactive molecules.
- Halogen Effects : The iodine atom in the target compound enables cross-coupling (e.g., Suzuki or Ullmann reactions), whereas chlorine in analogs like 1-(3-chloropropyl)-4-phenylpiperazine limits further derivatization .
- Difluoromethoxy vs. Methoxy : Difluoromethoxy in the target compound reduces metabolic oxidation compared to methoxy groups in analogs like 1-[(4-chlorophenyl)methoxy]-3-iodobenzene, improving pharmacokinetics .
Notes
- Use PPE and work under inert conditions .
- Purification: Flash chromatography (silica gel, ethyl acetate/methanol) or recrystallization (ethanol) are standard for chloropropyl-containing compounds .
- Solubility : Expected to be soluble in polar aprotic solvents (e.g., acetonitrile) based on analogs .
Biological Activity
1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloropropyl group, a difluoromethoxy group, and an iodine atom. Its molecular formula is and it has a molecular weight of approximately 346.54 g/mol. The unique combination of these substituents contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and related fields.
The presence of the iodine atom and the difluoromethoxy group enhances the compound's reactivity and ability to interact with various biological targets, including enzymes and receptors. Research indicates that this compound may influence several biochemical pathways, which could lead to therapeutic applications. The mechanism of action is likely associated with binding to specific molecular targets, which can modulate their activity, potentially leading to effects such as:
- Inhibition or activation of enzyme activity
- Modulation of receptor signaling pathways
- Influence on cellular processes such as apoptosis or proliferation
Research Findings
Recent studies have focused on the biological interactions of 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene. While comprehensive clinical data is still emerging, preliminary findings suggest various potential applications:
- Anticancer Activity : Some studies indicate that this compound may exhibit anticancer properties by inhibiting tumor cell growth through its interactions with specific signaling pathways involved in cell proliferation.
- Antimicrobial Properties : The compound has shown promise in preliminary tests against certain bacterial strains, suggesting potential use as an antimicrobial agent.
Comparative Analysis
The following table summarizes the structural features and potential applications of compounds similar to 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene:
| Compound Name | Structural Features | Potential Applications |
|---|---|---|
| 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene | Contains trifluoromethoxy instead of iodine | Anticancer research |
| 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene | Contains a fluorine atom instead of iodine | Antimicrobial studies |
| 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethoxy)benzene | Trifluoromethoxy group at a different position | Potential enzyme inhibitors |
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In Vitro Studies : Laboratory tests have demonstrated that 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-iodobenzene can inhibit the growth of specific cancer cell lines. These studies often utilize assays to measure cell viability and proliferation in response to varying concentrations of the compound.
- Mechanistic Studies : Research has focused on elucidating the specific biochemical pathways affected by this compound. For instance, studies have shown that it may interfere with signal transduction pathways that are critical for cancer cell survival.
- Synergistic Effects : Investigations into combinations with other therapeutic agents suggest that this compound may enhance the efficacy of existing treatments, particularly in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
